molecular formula C27H24O3 B1296488 1,3,5-Tris(4-methoxyphenyl)benzene CAS No. 7509-20-8

1,3,5-Tris(4-methoxyphenyl)benzene

Cat. No. B1296488
CAS RN: 7509-20-8
M. Wt: 396.5 g/mol
InChI Key: QLHSLHOMBWKQMI-UHFFFAOYSA-N
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Description

1,3,5-Tris(4-methoxyphenyl)benzene is a chemical compound with the linear formula C6H3(C6H4OCH3)3 . It has a molecular weight of 396.48 .


Molecular Structure Analysis

The molecular structure of 1,3,5-Tris(4-methoxyphenyl)benzene is represented by the formula C6H3(C6H4OCH3)3 . It has a molecular weight of 396.48 .


Physical And Chemical Properties Analysis

1,3,5-Tris(4-methoxyphenyl)benzene has a melting point of 143-146 °C . It has a density of 1.1±0.1 g/cm3, a boiling point of 553.4±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C .

Scientific Research Applications

Sensing and Capture Applications

  • Selective Sensing and Capture of Picric Acid : 1,3,5-Tris(4-methoxyphenyl)benzene and its derivatives, such as 1,3,5-tris(4′-(N,N-dimethylamino)phenyl)benzene, have been utilized for the highly selective and remarkable fluorescence quenching in the presence of picric acid, demonstrating potential as a fluorescent chemo-sensor. This selectivity is achieved through multiple hydrogen bonds, π–π interactions, and electrostatic interactions between the compound and picric acid (Vishnoi et al., 2015).

Material Synthesis and Properties

  • Synthesis of Dendrimer Series : A series of 1st tier dendrimers, including derivatives of 1,3,5-Tris(4-methoxyphenyl)benzene, have been reported for their superhydrophobic properties and potential in optical activities, free radical scavenging, and protein binding studies. These properties were investigated using various spectroscopic techniques (Makawana & Singh, 2020).

  • High Surface Area in Porous Frameworks : The compound has been utilized in creating a thermally stable, high-surface-area framework through hydrogen bonds and π-stacking, indicating potential applications in gas adsorption (Zentner et al., 2015).

  • Nonlinear Optical Properties : Derivatives of 1,3,5-Tris(4-methoxyphenyl)benzene have been studied for their nonlinear optical properties, suggesting potential applications in optical devices due to significant nonlinear optical behavior (Mostaghni et al., 2022).

  • Catalysis in Covalent Organic Frameworks : The compound has been used in the construction of crystalline covalent organic frameworks (COFs) with amide active sites, demonstrating efficiency in catalyzing Knoevenagel condensation reactions (Li et al., 2019).

Molecular and Crystal Studies

  • Molecular and Crystal Structure Analysis : Studies have been conducted on the crystal structures of derivatives of 1,3,5-Tris(4-methoxyphenyl)benzene, exploring their molecular interactions and potential in forming specific crystal structures (Sharutin & Sharutina, 2016).

  • Synthesis and Antioxidation Mechanism Investigation : Research has been conducted on the synthesis of 1,3,5-Tris(phenylamino) benzene derivatives and their antioxidation behavior, demonstrating better antioxidation ability than common antioxidants (Changqing et al., 2016).

  • Self-Assembly and Surface Chemistry : The compound's derivatives have been used to study the concentration-dependent self-assembly at solid-liquid interfaces, exploring their potential in engineering organic porous structures (Silly, 2017).

Safety And Hazards

Users should avoid breathing dust, vapor, mist, or gas of 1,3,5-Tris(4-methoxyphenyl)benzene. Contact with eyes, skin, and clothing should be avoided. Ingestion and inhalation should also be avoided .

properties

IUPAC Name

1,3,5-tris(4-methoxyphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24O3/c1-28-25-10-4-19(5-11-25)22-16-23(20-6-12-26(29-2)13-7-20)18-24(17-22)21-8-14-27(30-3)15-9-21/h4-18H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLHSLHOMBWKQMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50324627
Record name 1,3,5-Tris(4-methoxyphenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50324627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Tris(4-methoxyphenyl)benzene

CAS RN

7509-20-8
Record name 7509-20-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407265
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3,5-Tris(4-methoxyphenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50324627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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